molecular formula C15H18N2O3 B12416025 Carboxy Primaquine-d4 (Major)

Carboxy Primaquine-d4 (Major)

Cat. No.: B12416025
M. Wt: 278.34 g/mol
InChI Key: KIMKJIXTIWKABF-GYUZUTSBSA-N
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Description

Carboxy primaquine-d4 is a deuterium-labeled derivative of carboxy primaquine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboxy primaquine-d4 involves the incorporation of deuterium into the carboxy primaquine molecule. This process typically includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in carboxy primaquine are replaced with deuterium atoms using deuterated reagents under specific conditions.

    Purification: The resulting compound is purified using techniques such as liquid chromatography to ensure the desired isotopic purity.

Industrial Production Methods: Industrial production of carboxy primaquine-d4 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Carboxy primaquine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert carboxy primaquine-d4 into its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carboxy primaquine-d4 .

Scientific Research Applications

Carboxy primaquine-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of carboxy primaquine-d4 is similar to that of primaquine. It interferes with the mitochondrial function of the malaria parasite, disrupting its energy supply and leading to the parasite’s death. This compound may also generate reactive oxygen species or interfere with electron transport in the parasite .

Comparison with Similar Compounds

    Primaquine: An 8-aminoquinoline used for the radical cure of malaria.

    Carboxy Primaquine: The non-deuterated form of carboxy primaquine.

    Primaquine Carbamoyl-Glucuronide: A metabolite of primaquine.

Comparison: Carboxy primaquine-d4 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it particularly useful in research applications where precise quantitation and metabolic profiling are required .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

278.34 g/mol

IUPAC Name

4-[(2,3,4,7-tetradeuterio-6-methoxyquinolin-8-yl)amino]pentanoic acid

InChI

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)/i3D,4D,7D,9D

InChI Key

KIMKJIXTIWKABF-GYUZUTSBSA-N

Isomeric SMILES

[2H]C1=C(C2=CC(=C(C(=C2N=C1[2H])NC(C)CCC(=O)O)[2H])OC)[2H]

Canonical SMILES

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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